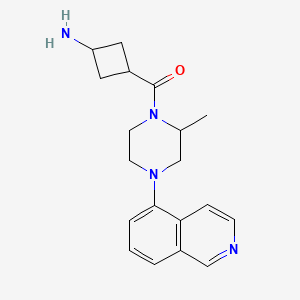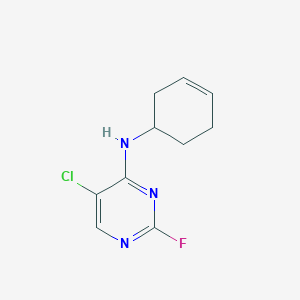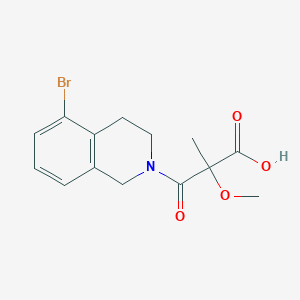![molecular formula C12H21BO2 B7360047 4,4,5,5-Tetramethyl-2-{3-methylbicyclo[1.1.1]pentan-1-yl}-1,3,2-dioxaborolane](/img/structure/B7360047.png)
4,4,5,5-Tetramethyl-2-{3-methylbicyclo[1.1.1]pentan-1-yl}-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,5,5-Tetramethyl-2-{3-methylbicyclo[1.1.1]pentan-1-yl}-1,3,2-dioxaborolane is a boron-containing compound with a unique bicyclo[1.1.1]pentane structure. This compound is of interest due to its potential applications in organic synthesis and material science. It is characterized by its stability and reactivity, making it a valuable reagent in various chemical reactions.
作用機序
Target of Action
It is known that similar compounds are used in the borylation of alkylbenzenes and the hydroboration of alkyl or aryl alkynes and alkenes .
Mode of Action
This compound is involved in the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It also participates in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the formation of boronates. The compound can couple with aryl iodides in the presence of a copper catalyst to form aryl boronates . It can also participate in the asymmetric hydroboration of 1,3-enynes to form chiral allenyl boronates .
Pharmacokinetics
The compound’s molecular weight (20811) and physical form (powder) suggest that it may have good bioavailability .
Result of Action
The result of the compound’s action is the formation of boronates, which have various applications in organic synthesis . The specific molecular and cellular effects would depend on the context of its use.
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, it is recommended to be stored at temperatures below -10°C . Additionally, it is known to react with water, releasing flammable gases . Therefore, it should be handled in an inert atmosphere and kept away from water .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-{3-methylbicyclo[1.1.1]pentan-1-yl}-1,3,2-dioxaborolane typically involves the reaction of a bicyclo[1.1.1]pentane derivative with a boron-containing reagent. One common method is the hydroboration of alkenes or alkynes in the presence of transition metal catalysts . The reaction conditions often include:
Catalysts: Palladium or platinum-based catalysts.
Solvents: Tetrahydrofuran (THF) or dichloromethane (DCM).
Temperature: Room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures and quality control are crucial to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
4,4,5,5-Tetramethyl-2-{3-methylbicyclo[1.1.1]pentan-1-yl}-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Hydroboration: Addition of boron-hydrogen bonds across double or triple bonds.
Substitution: Replacement of functional groups with boron-containing groups.
Common Reagents and Conditions
Reagents: Boron trifluoride (BF3), borane (BH3), and other boron-containing reagents.
Conditions: Mild to moderate temperatures, inert atmosphere (e.g., nitrogen or argon), and appropriate solvents (e.g., THF, DCM).
Major Products
The major products formed from these reactions include boronic esters, boronic acids, and other boron-containing organic compounds. These products are valuable intermediates in organic synthesis and material science.
科学的研究の応用
4,4,5,5-Tetramethyl-2-{3-methylbicyclo[1.1.1]pentan-1-yl}-1,3,2-dioxaborolane has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-boron bonds.
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.
類似化合物との比較
Similar Compounds
- 4,4,5,5-Tetramethyl-2-(2-thienyl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)-1,3,2-dioxaborolane
Uniqueness
4,4,5,5-Tetramethyl-2-{3-methylbicyclo[1.1.1]pentan-1-yl}-1,3,2-dioxaborolane is unique due to its bicyclo[1.1.1]pentane structure, which imparts stability and reactivity. This compound’s ability to undergo various chemical reactions and form stable boron-containing products makes it a valuable reagent in organic synthesis and material science.
特性
IUPAC Name |
4,4,5,5-tetramethyl-2-(3-methyl-1-bicyclo[1.1.1]pentanyl)-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21BO2/c1-9(2)10(3,4)15-13(14-9)12-6-11(5,7-12)8-12/h6-8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRIPYJIIRQIOGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C23CC(C2)(C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2-pyrimidin-2-ylpyrrolidin-1-yl)-[(1'R,4S)-spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-yl]methanone](/img/structure/B7359965.png)
![N-(2-methylsulfanylpropyl)-3-azabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7359970.png)
![3-[2-(1,4-Dioxa-9-azaspiro[5.5]undecan-9-yl)ethoxy]benzoic acid](/img/structure/B7359971.png)


![N-[[(1R,6R)-7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl]methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7359983.png)

![Cyclobutyl-(4-pyrazolo[1,5-b]pyridazin-3-ylphenyl)methanol](/img/structure/B7359994.png)
![N-[1-(3,4-dihydro-2H-chromen-6-yl)ethyl]-2-[2-(methylsulfanylmethyl)benzimidazol-1-yl]acetamide](/img/structure/B7360000.png)
![4-[(Dimethylamino)methyl]-1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-ol](/img/structure/B7360012.png)
![methyl (2S)-2-[[(2S)-2-[[2,2-difluoroethyl(2-methoxyethyl)carbamoyl]amino]propanoyl]amino]propanoate](/img/structure/B7360021.png)
![N-[3-(methoxymethyl)phenyl]-4-[(4-methylpiperazin-1-yl)methyl]piperidine-1-carboxamide](/img/structure/B7360027.png)
![8-amino-N-[(1-methylsulfonylcyclopentyl)methyl]-6-azaspiro[3.4]octane-6-carboxamide](/img/structure/B7360038.png)
![4-[(3S,4S)-4-(1-methylimidazol-4-yl)pyrrolidine-3-carbonyl]-1-(1-methylpyrazol-4-yl)piperazin-2-one](/img/structure/B7360054.png)
